molecular formula C21H24BrN3O3 B251207 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Katalognummer: B251207
Molekulargewicht: 446.3 g/mol
InChI-Schlüssel: DTYODYNSUABSMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPA is a small molecule that belongs to the class of piperazine derivatives. It has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor, a target that has been implicated in various neuropsychiatric disorders.

Wirkmechanismus

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and it has been implicated in various neuropsychiatric disorders. By blocking the dopamine D3 receptor, this compound reduces the reinforcing effects of drugs of abuse and modulates dopamine signaling in the brain. This compound has also been shown to have a modulatory effect on other neurotransmitter systems, including serotonin and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been found to reduce the release of dopamine in the nucleus accumbens, a key region of the mesolimbic pathway, in response to cocaine and methamphetamine. This compound has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, this compound has been found to have a modulatory effect on other neurotransmitter systems, including serotonin and glutamate.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have high selectivity and affinity for the dopamine D3 receptor. This compound has also been validated in several preclinical models of neuropsychiatric disorders, and it has shown promising results in terms of reducing drug-seeking behavior and improving cognitive function. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other dopamine receptors, and its effects may vary depending on the animal species and strain used in the study.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to evaluate its potential therapeutic applications in other neuropsychiatric disorders, such as depression and anxiety. Additionally, there is a need to optimize the synthesis method of this compound and to develop more selective and potent analogs that can be used in clinical trials. Overall, this compound has shown promise as a potential drug candidate for the treatment of neuropsychiatric disorders, and further research is needed to fully understand its therapeutic potential.

Synthesemethoden

The synthesis of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-bromophenol with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain this compound in high yield and purity. The synthesis method of this compound has been optimized and validated in several studies, and it is considered an efficient and reproducible process.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in preclinical models. It has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. This compound is currently being evaluated as a potential drug candidate for the treatment of neuropsychiatric disorders.

Eigenschaften

Molekularformel

C21H24BrN3O3

Molekulargewicht

446.3 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H24BrN3O3/c1-2-21(27)25-13-11-24(12-14-25)18-7-5-17(6-8-18)23-20(26)15-28-19-9-3-16(22)4-10-19/h3-10H,2,11-15H2,1H3,(H,23,26)

InChI-Schlüssel

DTYODYNSUABSMQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

Kanonische SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.